molecular formula C9H8BrNO2 B8471360 (Z)-7-Bromochroman-4-one Oxime

(Z)-7-Bromochroman-4-one Oxime

Cat. No.: B8471360
M. Wt: 242.07 g/mol
InChI Key: YHZFJOWUBRABGZ-UHFFFAOYSA-N
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Description

(Z)-7-Bromochroman-4-one Oxime is a chemical compound belonging to the class of oximes, which are characterized by the presence of the functional group -C=N-OH

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-7-Bromochroman-4-one Oxime typically involves the condensation of 7-bromochroman-4-one with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium acetate or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated under reflux conditions to facilitate the formation of the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: (Z)-7-Bromochroman-4-one Oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (Z)-7-Bromochroman-4-one Oxime is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for further research.

Industry: In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymeric materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (Z)-7-Bromochroman-4-one Oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt key biological pathways, resulting in the desired therapeutic effects. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

    Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

    Obidoxime: Another oxime with similar applications as pralidoxime.

    HI-6: A potent oxime reactivator of acetylcholinesterase.

Uniqueness: (Z)-7-Bromochroman-4-one Oxime is unique due to its specific structural features, such as the presence of the bromine atom and the chromanone moiety. These features contribute to its distinct chemical reactivity and potential applications. Unlike other oximes, it offers a combination of properties that make it suitable for diverse applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

N-(7-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C9H8BrNO2/c10-6-1-2-7-8(11-12)3-4-13-9(7)5-6/h1-2,5,12H,3-4H2

InChI Key

YHZFJOWUBRABGZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=NO)C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaOAc (3.78 g, 46.2 mmol) in H2O (30 mL) was added to a soln of 7-bromo 4-chromanone (3.5 g, 15.4 mmol) and hydroxyl-amine hydrochloride (1.75 g, 23.1 mmol) in EtOH (70 ml). The reaction was heated at reflux for 2 h, cooled to room temperature, and concentrated. The residue was diluted with H2O and a precipitate was filtered to give 7-bromochroman-4-one oxime obtained as the needle like crystals 3.5 g (98%). LCMS 244 (M+2H) RT=1.7 min (Condition 2); 1H NMR (DMSO-d6) 11.37 (s, OH, 1H), 7.76-7.70 (d, 1H), 7.09-7.13 (d, 2H), 4.16-4.20 (t, 2H), 2.79-2.83 (t, 2H).
Name
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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